Semilicoisoflavone B

Descripción general

Descripción

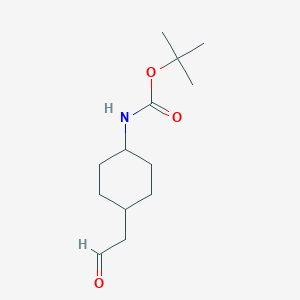

Semilicoisoflavone B is a prenylated flavonoid isolated from the root of Glycyrrhiza uralensis (G. uralensis), known for its variety of pharmacological effects. It has been identified as a potent aldose reductase inhibitor, which could potentially be used for the treatment or prevention of diabetic complications. The chemical structure elucidation of semilicoisoflavone B is based on comprehensive spectroscopic analysis, including NMR and mass spectrometry (Lee et al., 2010).

Synthesis Analysis

Although specific synthesis methods for semilicoisoflavone B are not detailed in the provided papers, synthesis of related compounds typically involves a series of organic reactions, including prenylation, which adds a prenyl group to the flavonoid backbone. This modification often enhances the biological activity and solubility of flavonoids.

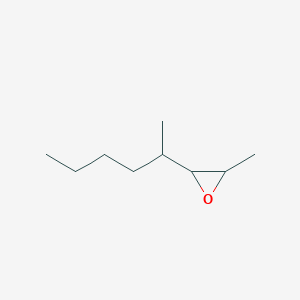

Molecular Structure Analysis

Semilicoisoflavone B's structure features a unique gamma,gamma-dimethylchromene ring, which is partly responsible for its biological activity, particularly its inhibitory activity against aldose reductase. The presence of this structure suggests specific interactions with biological targets, which could be explored for therapeutic applications (Lee et al., 2010).

Chemical Reactions and Properties

While specific chemical reactions involving semilicoisoflavone B are not detailed in the provided literature, flavonoids, including prenylated types, often undergo oxidation, reduction, and conjugation reactions in biological systems. These reactions can significantly influence their pharmacokinetic and pharmacodynamic properties.

Physical Properties Analysis

Detailed analysis of the physical properties of semilicoisoflavone B, such as solubility, melting point, and stability, is not provided in the literature. However, these properties are crucial for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of semilicoisoflavone B, including its reactivity and interactions with other molecules, are essential for its biological activity. The compound's ability to inhibit aldose reductase suggests a specific interaction with the enzyme's active site, likely influenced by its molecular structure and electronic configuration (Lee et al., 2010).

Aplicaciones Científicas De Investigación

Alzheimer's Disease Prevention : Semilicoisoflavone B may act as a PPARα agonist, inhibiting BACE1 expression and reducing Aβ2 secretion, which could be beneficial in preventing Alzheimer's disease (Gu et al., 2018).

Oral Cancer Treatment : It reduces the viability of oral cancer cells by targeting cell cycle and apoptosis, showing potential for use in the clinical management of oral squamous cell carcinoma (Hsieh et al., 2023).

Vitamin B2 (Riboflavin) Production : Semilicoisoflavone B is used in developing improved microbial strains to increase vitamin B2 yield in fermentation processes (Averianova et al., 2020).

Hyperglycemia and Osmotic Stress : It may help prevent osmotic stress in hyperglycemia by inhibiting aldose reductase and sorbitol formation in rat lenses (Lee et al., 2010).

Riboflavin and CoQ10 Deficiencies : Semilicoisoflavone B may be beneficial in treating these deficiencies, affecting both children and adults (Horvath, 2012).

Mecanismo De Acción

Target of Action

SFB primarily targets β-secretase-1 (BACE1), a key enzyme involved in the production of amyloid β (Aβ) peptides . It also targets cell cycle regulators including cyclin A and cyclin-dependent kinase (CDK) 2, 6, and 4 .

Mode of Action

SFB reduces Aβ secretion by inhibiting BACE1 expression and activity . It decreases BACE1 expression mainly through increasing PPARγ expression and inhibiting STAT3 phosphorylation . In the context of cancer cells, SFB causes cell cycle arrest at the G2/M phase and downregulates the expressions of cell cycle regulators .

Biochemical Pathways

SFB affects several biochemical pathways. It downregulates MAPK and Ras/Raf/MEK signaling pathways . It also induces apoptosis by activating poly-ADP-ribose polymerase (PARP) and caspases 3, 8, and 9 . Furthermore, it increases the expressions of pro-apoptotic proteins Bax and Bak, reduces the expressions of anti-apoptotic proteins Bcl-2 and Bcl-xL, and increases the expressions of the death receptor pathway protein Fas cell surface death receptor (FAS), Fas-associated death domain protein (FADD), and TNFR1-associated death domain protein (TRADD) .

Result of Action

SFB reduces cell viability, particularly in oral squamous cell carcinoma (OSCC) cells . It induces apoptosis in these cells, leading to a decrease in their proliferation . It also reduces amyloid β (Aβ) secretion, which could have implications for diseases like Alzheimer’s .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

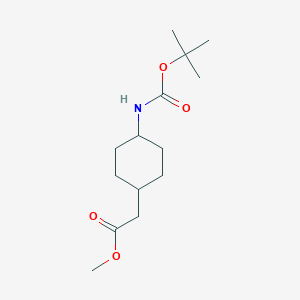

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZACZCRAUQSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156133 | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Semilicoisoflavone B | |

CAS RN |

129280-33-7 | |

| Record name | Semilicoisoflavone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semilicoisoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMILICOISOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 134 °C | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Semilicoisoflavone B's anticancer activity in oral cancer cells?

A1: Semilicoisoflavone B exhibits its anticancer effects through multiple mechanisms. One key mechanism involves inducing apoptosis, or programmed cell death, in oral cancer cells. [] This occurs through several pathways:

- Increased ROS production: Semilicoisoflavone B elevates reactive oxygen species (ROS) levels within the cells, leading to oxidative stress and ultimately apoptosis. [] This effect can be attenuated by antioxidants like N-acetyl cysteine (NAC). []

- Downregulation of MAPK and Ras/Raf/MEK Signaling: Semilicoisoflavone B suppresses the activity of key signaling pathways involved in cell survival and proliferation, namely the MAPK and Ras/Raf/MEK pathways. [] This downregulation contributes to the induction of apoptosis.

- Downregulation of Survivin Expression: Research using a human apoptosis array identified that Semilicoisoflavone B reduces the expression of Survivin, a protein that inhibits apoptosis. This downregulation further promotes programmed cell death in oral cancer cells. []

Q2: How does Semilicoisoflavone B impact amyloid beta (Aβ) secretion in the context of Alzheimer's disease?

A2: Semilicoisoflavone B demonstrates a promising ability to reduce Aβ secretion, a hallmark of Alzheimer's disease. [] This effect is primarily mediated through the inhibition of β-secretase-1 (BACE1), an enzyme responsible for Aβ production. [] Mechanistically, Semilicoisoflavone B appears to:

- Increase PPARγ Expression: The compound induces the expression of peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor known to suppress BACE1 expression. []

- Inhibit STAT3 Phosphorylation: Semilicoisoflavone B inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), another transcription factor involved in BACE1 regulation. [] This inhibition further contributes to the reduction of BACE1 expression and subsequently, Aβ secretion.

Q3: What structural features of Semilicoisoflavone B contribute to its aldose reductase (AR) inhibitory activity?

A3: Research suggests that the presence of a γ,γ-dimethylchromene ring in Semilicoisoflavone B plays a significant role in its potent inhibition of aldose reductase (AR). [] This enzyme is involved in the pathogenesis of diabetic complications. Semilicoisoflavone B exhibits noncompetitive inhibition against human recombinant AR. []

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Semilicoisoflavone B?

A4: Numerous in vitro studies have demonstrated the efficacy of Semilicoisoflavone B in various models:

- Oral cancer cell lines: The compound effectively reduces cell viability and colony formation ability in 5-fluorouracil (5FU)-resistant human OSCC cell lines. []

- Rat lens AR: Semilicoisoflavone B exhibits potent inhibition of rat lens AR, with an IC50 value of 1.8 µM. []

- Human recombinant AR: The compound also inhibits human recombinant AR with an IC50 value of 10.6 µM. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

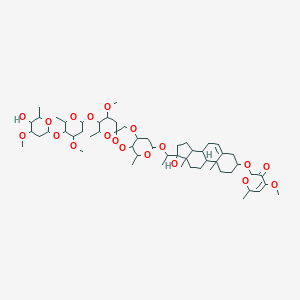

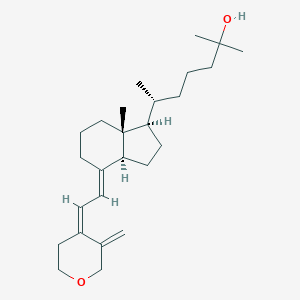

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)